molecular formula C13H12ClNOS B2874056 N-benzyl-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921797-87-7

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2874056
CAS No.: 921797-87-7
M. Wt: 265.76
InChI Key: WZQZPDLHFISONM-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a benzyl group and a 5-chlorothiophene moiety, a structure common in pharmaceuticals and organic materials research . Acetamide derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Related compounds in this class have been studied as key scaffolds in the development of central nervous system (CNS) active agents, with some propanamide derivatives showing promising anticonvulsant properties in quantitative structure-activity relationship (QSAR) models . Researchers value this family of compounds for designing and synthesizing new molecules to explore interactions with biological targets, such as enzymes in the GABAergic system . The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are subject to ongoing research and should be verified by the end-user. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)8-13(16)15-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZPDLHFISONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-chlorothiophen-2-yl)acetamide typically involves the reaction of benzylamine with 5-chlorothiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected N-Benzyl Acetamide Derivatives

Compound Name Substituent(s) Molecular Formula Key Structural Features Reference(s)
N-Benzyl-2-(5-chlorothiophen-2-yl)acetamide 5-chlorothiophen-2-yl C₁₃H₁₂ClNOS Thiophene ring with Cl at position 5; potential for π-π stacking and H-bonding . -
N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide 2-chloro-5-methylphenoxy C₁₆H₁₆ClNO₂ Phenoxy group with Cl and CH₃ substituents; triclinic crystal system (P1) .
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide 2,4-dichlorophenoxy C₁₅H₁₃Cl₂NO₂ Dihedral angle of 27.17° between aryl rings; N–H⋯O hydrogen bonding .
N-Benzyl-2-(5-bromo-pyridin-2-yl)acetamide 5-bromo-pyridin-2-yl C₁₄H₁₃BrN₂O Pyridine ring with Br substituent; precursor to tirbanibulin .
N-Benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide 4-chlorophenoxy and pyridin-2-yl C₂₀H₁₇ClN₂O₂ Dual substituents (phenoxy and pyridinyl); enhanced steric bulk .

Key Observations :

  • Crystallography: Phenoxy derivatives (e.g., ) exhibit hydrogen-bonded chains via N–H⋯O interactions, whereas thiophene-containing analogs may prioritize π-π stacking due to aromatic sulfur .
  • Steric Considerations : Compounds with dual substituents (e.g., ) show increased steric hindrance, which could reduce binding affinity in protein interactions compared to simpler analogs .

Table 2: Pharmacological Profiles of Structural Analogs

Compound Name Biological Activity Mechanism/Application Reference(s)
Benznidazole (N-benzyl-2-nitroimidazolyl acetamide) Antiparasitic (Chagas disease) Nitroreduction generates cytotoxic metabolites .
N-Benzyl-2-(1-(4-chlorobenzoyl)-indol-3-yl)acetamide Anti-inflammatory COX-2 inhibition inferred from indole scaffold .
N-Benzyl-2-(5-(2,4-dichlorophenyl)-triazolyl)acetamide Kinase inhibition (hypothetical) Triazole moiety may target ATP-binding pockets .
N-[5-(Chloromethyl)thiazol-2-yl]acetamide Antimicrobial (potential) Thiazole ring enhances membrane permeability .

Key Observations :

  • Antiparasitic Activity : Nitroheterocyclic analogs like benznidazole highlight the importance of nitro groups in redox-mediated toxicity, a feature absent in the target compound.
  • Anti-inflammatory Potential: Indole-containing analogs (e.g., ) suggest that aromatic systems with electron-withdrawing groups (e.g., Cl) may enhance COX-2 selectivity.
  • Limitations : The 5-chlorothiophene derivative’s activity remains uncharacterized in the provided evidence, though its structure aligns with motifs seen in kinase inhibitors (e.g., ).

Key Observations :

  • Efficiency: Phenoxy and pyridinyl derivatives are synthesized via straightforward condensation or coupling reactions , whereas thiophene analogs may require optimized conditions for Cl substitution.
  • Scalability : Industrial preparation of the 5-bromo-pyridinyl analog underscores the feasibility of scaling N-benzyl acetamide syntheses.

Biological Activity

N-benzyl-2-(5-chlorothiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C13H12ClS Molecular Weight 251 75 g mol \text{C}_{13}\text{H}_{12}\text{ClS}\quad \text{ Molecular Weight 251 75 g mol }

The compound features a benzyl group, a chlorothiophene moiety, and an acetamide functional group, which contribute to its biological properties.

1. Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound derivatives. For example, a series of N-benzyl substituted compounds were tested for Src kinase inhibitory activity, which is crucial in cancer cell proliferation. The results indicated that modifications on the benzyl ring significantly affected the potency of these compounds against cancer cell lines such as NIH3T3/c-Src527F and SYF/c-Src527F. Notably, one compound showed a GI50 value of 1.34 µM, indicating strong inhibitory effects on cell growth .

CompoundGI50 (µM)Cell Line
8a1.34NIH3T3/c-Src527F
8b1.49NIH3T3/c-Src527F
8c4.02SYF/c-Src527F

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study noted that derivatives containing the chlorothiophene structure exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests that structural features of the compound play a role in its interaction with microbial targets .

3. Enzyme Inhibition

This compound may act as a kinase inhibitor, impacting various cellular processes linked to disease states like cancer. The compound's ability to inhibit specific kinases could provide insights into its therapeutic applications .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : It may bind to specific enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.
  • Signal Transduction Pathways : The compound could influence signal transduction pathways critical for cell growth and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Src Kinase Inhibition : A significant study demonstrated that certain derivatives showed promising Src kinase inhibition, with implications for anticancer therapy .
  • Antimicrobial Evaluation : Research highlighted the antimicrobial efficacy against various bacterial strains, suggesting potential for development into antibacterial agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that substituents on the benzyl ring significantly influence biological activity, providing a basis for further optimization of these compounds .

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